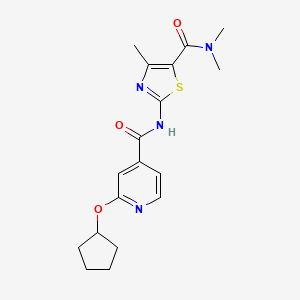
2-(2-(环戊氧基)异烟酰胺)-N,N,4-三甲基噻唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyloxy group, an isonicotinamido moiety, and a trimethylthiazole carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学研究应用
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its ability to modulate specific biological pathways.
-
Industry
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Cyclopentyloxy Isonicotinamide Intermediate
Reactants: Cyclopentanol, isonicotinoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: Cyclopentanol is reacted with isonicotinoyl chloride to form the cyclopentyloxy isonicotinamide intermediate.
-
Synthesis of the Trimethylthiazole Carboxamide
Reactants: 4-methylthiazole-5-carboxylic acid, N,N-dimethylformamide (DMF), and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The reaction is performed under an inert atmosphere at room temperature.
Procedure: The carboxylic acid is activated using EDCI in the presence of DMF to form the trimethylthiazole carboxamide.
-
Coupling of Intermediates
Reactants: Cyclopentyloxy isonicotinamide intermediate, trimethylthiazole carboxamide.
Conditions: The coupling reaction is facilitated by a peptide coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an organic solvent like DMF.
Procedure: The two intermediates are coupled to form the final product, 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
-
Substitution
Reagents: Nucleophiles such as amines, thiols, or halides.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, halides.
Solvents: Dichloromethane, DMF, DMSO.
Catalysts: EDCI, HATU for coupling reactions.
作用机制
The mechanism of action of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Pathways: Affecting signaling pathways by interacting with receptors or other proteins.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
2-(2-(Cyclopentyloxy)isonicotinamido)acetate: Shares the cyclopentyloxy and isonicotinamido groups but differs in the carboxamide moiety.
N,N,4-Trimethylthiazole-5-carboxamide: Contains the trimethylthiazole carboxamide group but lacks the cyclopentyloxy and isonicotinamido groups.
Uniqueness
2-(2-(Cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed overview provides a comprehensive understanding of 2-(2-(cyclopentyloxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-11-15(17(24)22(2)3)26-18(20-11)21-16(23)12-8-9-19-14(10-12)25-13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAMFUEVOWQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2585318.png)
![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)
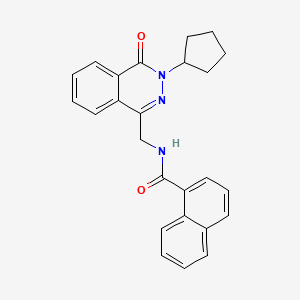
![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)
![1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2585327.png)
![N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2585329.png)
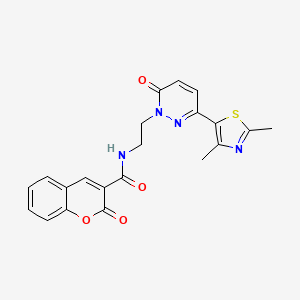

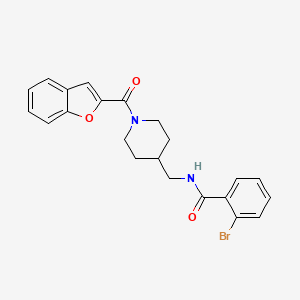
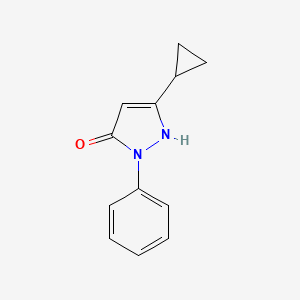
![2-({1-[(2,5-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2585335.png)

![3,4-diethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2585340.png)
![2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2585341.png)
